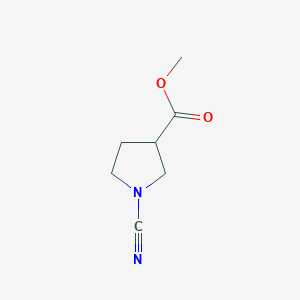

Methyl 1-cyanopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

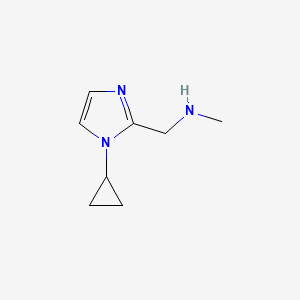

“Methyl 1-cyanopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 367906-55-6 . It has a molecular weight of 154.17 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .科学的研究の応用

Asymmetric Catalysis and Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to Methyl 1-cyanopyrrolidine-3-carboxylate, have been synthesized through asymmetric cycloadditions and catalyze asymmetric Michael additions of ketones to nitroalkenes. These catalysts offer a new approach to modulate asymmetric quimioselective aldol and conjugate addition reactions, demonstrating their utility in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

PARP Inhibitors for Cancer Treatment

In the development of PARP inhibitors, cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which might include structures similar to this compound, have shown excellent enzyme and cellular potency. These compounds, specifically ABT-888, have progressed to human clinical trials, highlighting their importance in cancer treatment (Penning et al., 2009).

Synthesis of α-Aminopyrrole Derivatives

A methodology for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving a domino process with reductive isoxazole ring-opening, showcases the versatility of pyrrole derivatives in synthetic organic chemistry (Galenko et al., 2019).

Neuroprotective Drugs

2R,4R-APDC, a compound related to this compound, has been identified as a selective agonist for mGlu2 and -3 receptors. Its neuroprotective action against excitotoxic neuronal degeneration encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists (Battaglia et al., 1998).

Cytotoxic Evaluation and SAR of α-Alkylidene-γ-lactones

In anticancer research, derivatives of pyrrolidin-2-ones, akin to this compound, have been synthesized and evaluated for their cytotoxic activity against leukemia cells. This research contributes to understanding the structure-activity relationships in the development of anticancer drugs (Janecki et al., 2005).

作用機序

Safety and Hazards

将来の方向性

The pyrrolidine ring, a key feature of “Methyl 1-cyanopyrrolidine-3-carboxylate”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

特性

IUPAC Name |

methyl 1-cyanopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICJQZQATQMRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)

![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)

![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)

![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)